molecular formula C17H26N2O3 B11097171 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide

Cat. No.: B11097171
M. Wt: 306.4 g/mol
InChI Key: APUYSVVPLXNTPG-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE is a chemical compound with the molecular formula C20H32N2O4 It is known for its unique structure, which includes a dimethoxyphenyl group and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with octanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity. Additionally, the dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]OCTANEHYDRAZIDE is unique due to its specific combination of a dimethoxyphenyl group and an octanehydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C17H26N2O3/c1-4-5-6-7-8-9-17(20)19-18-13-14-10-11-15(21-2)16(12-14)22-3/h10-13H,4-9H2,1-3H3,(H,19,20)/b18-13+

InChI Key

APUYSVVPLXNTPG-QGOAFFKASA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.